molecular formula C5H8Br2N2 B1379431 4-(2-bromoethyl)-1H-pyrazole hydrobromide CAS No. 1803601-03-7

4-(2-bromoethyl)-1H-pyrazole hydrobromide

Cat. No.: B1379431
CAS No.: 1803601-03-7
M. Wt: 255.94 g/mol
InChI Key: VOTUGYODUXEATO-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1H-pyrazole hydrobromide ( 1803601-03-7) is a valuable chemical intermediate in organic and medicinal chemistry research. With the molecular formula C5H8Br2N2 and a molecular weight of 255.94 g/mol, this compound is supplied as a salt to enhance its stability and handling properties . The reactive 2-bromoethyl group attached to the pyrazole ring makes this compound a versatile building block for constructing more complex molecules through nucleophilic substitution reactions, particularly in the synthesis of potential pharmaceuticals and agrochemicals . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . As such, this reagent is primarily used by researchers as a key synthetic intermediate in the development of new drug candidates and biologically active compounds . Proper storage conditions (in an inert atmosphere at 2-8°C) are recommended to maintain the integrity of the product . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-bromoethyl)-1H-pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUGYODUXEATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-03-7
Record name 4-(2-bromoethyl)-1H-pyrazole hydrobromide
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Biological Activity

4-(2-Bromoethyl)-1H-pyrazole hydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromoethyl group, which is critical for its biological interactions. The presence of the bromine atom enhances its reactivity, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to functional modifications that affect cellular processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest potential interactions with various receptors, although detailed receptor profiles are still under investigation.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating potency . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

Studies on related pyrazole derivatives have demonstrated promising anticancer properties. For example, certain pyrazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) cells . The IC50 values for these compounds suggest they may serve as effective chemotherapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable ActivitiesIC50 Values (µM)
4-(2-Bromoethyl)-1H-pyrazolePyrazoleAntimicrobial, anticancer potentialTBD
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromideTriazoleAntimicrobial6.43 (HT-29)
1-(2-Bromoethyl)-1H-1,2,3-triazoleTriazoleAnticancerTBD

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Anticancer Activity : One study evaluated various pyrazole derivatives for their cytotoxic effects against cancer cell lines. Results indicated that some compounds exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of pyrazole derivatives. Compounds were tested against multiple bacterial strains, revealing lower MIC values than standard antibiotics .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain pyrazoles could act by inhibiting key metabolic enzymes in pathogens, thereby leading to cell death .

Comparison with Similar Compounds

4-Bromo-1-(2-chloroethyl)-1H-pyrazole (C₅H₆BrClN₂)

  • Structural Difference : Replaces the bromoethyl group with a chloroethyl substituent.
  • Molecular Weight : 209.47 g/mol (vs. ~285.93 g/mol for 4-(2-bromoethyl)-1H-pyrazole hydrobromide, estimated based on formula).
  • However, bromine’s higher leaving-group ability could make the bromoethyl derivative more reactive in elimination or coupling reactions .

4-Bromo-1-(2-hydroxyethyl)pyrazole (C₅H₇BrN₂O)

  • Structural Difference : Features a hydroxyl group on the ethyl chain instead of bromine.
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the hydrophobic bromoethyl group, which may improve lipid membrane permeability in biological systems .

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (C₉H₁₅BrN₂O₂)

  • Structural Difference : Incorporates a diethoxyethyl group, providing steric protection and stability under acidic conditions.

Positional Isomerism and Halogen Placement

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (C₁₀H₉BrN₂O)

  • Structural Difference : Bromine is located on the pyrazole ring rather than the ethyl side chain.
  • Spectroscopic Data : Reported $^{1}\text{H}$ NMR (CDCl₃, 400 MHz) shows a singlet for the methoxy group at δ 3.95 ppm and aromatic protons at δ 7.30–7.50 ppm . This contrasts with the expected downfield shifts for protons adjacent to the bromoethyl group in this compound.

5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (C₁₅H₁₀BrN₃O₂)

  • Structural Difference : Bromine is part of a phenyl ring substituent.
  • Impact : The electron-withdrawing nitro group and bromophenyl moiety enhance electrophilic substitution resistance compared to aliphatic bromoethyl derivatives .

Physicochemical and Spectral Comparisons

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Features (NMR, IR) Reference
This compound C₅H₈Br₂N₂ (estimated) ~285.93 Expected $^{1}\text{H}$ NMR: δ 3.5–4.0 (CH₂Br), δ 7.5–8.5 (pyrazole H) [5]
4-Bromo-1-(2-chloroethyl)-1H-pyrazole C₅H₆BrClN₂ 209.47 $^{13}\text{C}$ NMR (CDCl₃): δ 40.1 (CH₂Cl), δ 108.2 (pyrazole C-4) [7]
4-Bromo-1-(2-hydroxyethyl)pyrazole C₅H₇BrN₂O 215.03 IR (KBr): 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N) [12]
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole C₁₀H₉BrN₂O 277.10 $^{1}\text{H}$ NMR (CDCl₃): δ 3.95 (s, OCH₃), δ 7.30–7.50 (m, Ph) [2, 3]

Preparation Methods

Step 1: Synthesis of 4-(2-bromoethyl)-1H-pyrazole

  • Starting materials: Pyrazole or 1H-pyrazole derivatives.
  • Alkylation reaction: The pyrazole nitrogen is alkylated with 2-bromoethyl bromide under basic conditions.
  • Reaction conditions: Typically, a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is used, with bases like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.
  • Temperature: Room temperature to moderate heating (50–80°C) depending on reactivity.
  • Duration: Several hours until completion monitored by TLC or HPLC.

Step 2: Formation of Hydrobromide Salt

  • The free base 4-(2-bromoethyl)-1H-pyrazole is treated with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or diethyl ether.
  • The hydrobromide salt precipitates or crystallizes out, which is then filtered and dried.
  • This salt formation improves compound stability and facilitates handling.

Process Intensification and Continuous Flow Adaptations

Recent advances in pyrazole chemistry emphasize the use of microwave-assisted and continuous flow synthesis to accelerate reaction times and improve yields. Although these studies focus on related pyrazole derivatives, similar principles can be applied:

  • Microwave-assisted synthesis: Enables rapid heating and superheating of solvents, significantly reducing reaction times from days to minutes.
  • Continuous flow reactors: Allow high-pressure and high-temperature conditions, improving reaction efficiency and scalability.
  • Advantages: Enhanced control over reaction parameters, minimized side reactions, and improved reproducibility.

Comparative Data on Preparation Conditions

Parameter Conventional Batch Method Microwave-Assisted Method Continuous Flow Method
Reaction time Several hours to days Minutes to an hour Minutes to an hour
Temperature range Room temperature to 80°C Up to 300°C (sealed vessels) 200–350°C under pressure
Yield Moderate (30–50%) Improved (50–70%) Comparable or better than batch
Scalability Limited Moderate High
By-product formation Possible hydrolysis and side reactions Reduced due to controlled heating Minimal due to precise control

Research Findings and Optimization Notes

  • The alkylation step is sensitive to reaction conditions; using excess base and controlling temperature avoids side reactions such as elimination or polyalkylation.
  • Hydrobromide salt formation is straightforward but requires careful solvent choice to maximize purity and yield.
  • Continuous flow and microwave methods have been shown to reduce reaction times drastically while maintaining or improving yields and purity.
  • Avoiding harsh acidic or basic conditions during alkylation prevents decomposition of the pyrazole ring.
  • Purification typically involves recrystallization or chromatography to isolate the hydrobromide salt in high purity.

Q & A

Q. What synthetic routes are commonly employed for preparing 4-(2-bromoethyl)-1H-pyrazole hydrobromide?

The synthesis typically involves alkylation or substitution reactions on pyrazole derivatives. For example, bromoethyl groups can be introduced via nucleophilic substitution using 2-bromoethylamine hydrobromide (or similar reagents) under controlled conditions. A related method for 4-bromo-1-(2-chloroethyl)-1H-pyrazole uses 2-chloroethyl isothiocyanate reacting with aminopyrazoles in polar aprotic solvents like DMF at 60–80°C . Purification often involves recrystallization from methanol or dichloromethane, with yields optimized by controlling stoichiometry and reaction time.

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via HPLC or GC (>97% purity criteria, as seen in similar brominated pyrazoles ). Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify pyrazole ring protons (δ 6.5–8.0 ppm) and bromoethyl chain signals (δ 3.5–4.5 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal refinement, with R-factors <0.05 indicating high accuracy .
  • Elemental analysis : Matching calculated vs. observed C, H, N, Br content (±0.3% tolerance).

Q. What solvent systems are suitable for handling this compound in experimental workflows?

The compound is soluble in polar solvents like methanol, DCM, and DMSO, but stability tests are critical. For example, deuterated solvents (e.g., DMSO-d6) are preferred for NMR to avoid decomposition. Avoid prolonged exposure to moisture or basic conditions, as the bromoethyl group may hydrolyze .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the bromoethyl group on pyrazole ring electrophilicity. Frontier Molecular Orbital (FMO) analysis predicts reactivity in Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group. Experimental validation using Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/water mixtures aligns with computed activation energies .

Q. What strategies mitigate byproduct formation during its use in multi-step syntheses?

Common byproducts include dehydrohalogenation products (e.g., vinylpyrazole derivatives) or hydrolysis products. Mitigation approaches:

  • Low-temperature reactions : Reduce elimination pathways (e.g., –20°C in anhydrous DMF).
  • Protecting groups : Temporarily block the pyrazole NH group with Boc or SEM groups to prevent unwanted alkylation .
  • In situ quenching : Add scavengers like molecular sieves to absorb hydrolyzed HBr .

Q. How does the bromoethyl substituent influence the compound’s solid-state packing and crystallinity?

X-ray studies of analogous brominated pyrazoles reveal that bromine’s electronegativity and van der Waals radius promote halogen bonding, leading to layered or helical packing motifs. For example, in 4-bromo-1,3,5-trimethyl-1H-pyrazole, Br···H–C interactions stabilize the lattice, enhancing thermal stability (decomposition >200°C) . Differential Scanning Calorimetry (DSC) can further characterize melting points and phase transitions.

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in designing kinase inhibitors or antimicrobial agents. For instance, bromoethyl-pyrazole derivatives are precursors for:

  • Antileishmanial agents : Via coupling with thiazole or triazole moieties .
  • Fluorinated pharmaceuticals : Through nucleophilic substitution with fluorophenyl boronic esters in Pd-catalyzed reactions .

Methodological Notes

  • Contradictions in evidence : While and describe similar alkylation methods, reaction conditions (e.g., solvent polarity, temperature) vary significantly. Researchers should optimize protocols based on target reactivity.
  • Safety : Despite limited hazard data, assume GHS Category H315/H319 (skin/eye irritation) due to bromide salts and use PPE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(2-bromoethyl)-1H-pyrazole hydrobromide
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4-(2-bromoethyl)-1H-pyrazole hydrobromide

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